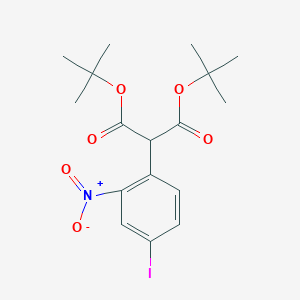
Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate typically involves the reaction of di-tert-butyl malonate with 4-iodo-2-nitrobenzene under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts in cross-coupling reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF.
Reduction: Hydrogen gas, palladium catalysts, and solvents like ethanol.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: The corresponding amino derivative.
Scientific Research Applications
Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate is used in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: In the development of potential pharmaceutical compounds.
Material Science: As a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate is primarily related to its ability to undergo various chemical transformations. The compound can participate in substitution and reduction reactions, leading to the formation of different functionalized products . These reactions are facilitated by the presence of reactive groups such as the iodine and nitro groups .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl malonate: A related compound used in similar synthetic applications.
4-iodo-2-nitrobenzene: A precursor used in the synthesis of Di-tert-butyl 2-(4-iodo-2-nitrophenyl)malonate.
Uniqueness
This compound is unique due to the presence of both iodine and nitro groups, which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C17H22INO6 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
ditert-butyl 2-(4-iodo-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C17H22INO6/c1-16(2,3)24-14(20)13(15(21)25-17(4,5)6)11-8-7-10(18)9-12(11)19(22)23/h7-9,13H,1-6H3 |
InChI Key |
GKJODZUUYISRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)I)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















